molecular formula C22H24FN3O3S B2384833 Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-19-5

Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2384833
M. Wt: 429.51
InChI Key: HZXMYOGIDFLNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of heterocyclic chemistry often explores the synthesis of novel compounds with potential pharmaceutical applications. For instance, studies on the synthesis of pyrimidine derivatives, similar to the compound , focus on developing new synthetic routes or improving the efficiency of existing methods. One study describes the utilization of 5H-alkyl-2-phenyl-oxazol-4-ones as building blocks for asymmetric synthesis, highlighting the role of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, leading to products that can be further modified via double bond chemistry (Trost, Dogra, & Franzini, 2004).

Crystal structure and molecular conformation studies provide insights into the 3D arrangement of atoms within a molecule, influencing its reactivity and interaction with biological targets. An example is the crystal structure analysis of an allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, which adopts a triclinic crystal system. Such studies are crucial for understanding the physical and chemical properties of these compounds (Mohandas et al., 2019).

Biological Activities

Compounds with pyrimidine cores are of interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. Research into the synthesis and biological evaluation of such compounds is motivated by the search for new therapeutic agents. For example, certain dihydropyrimidines have been synthesized and evaluated for their antitubercular activity, highlighting the potential of these compounds in treating bacterial infections (Trivedi et al., 2010).

properties

IUPAC Name

prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-5-10-29-21(28)16-13(4)24-19-18(17(16)14-6-8-15(23)9-7-14)20(27)26-22(25-19)30-11-12(2)3/h5-9,12,17H,1,10-11H2,2-4H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXMYOGIDFLNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=C(C=C3)F)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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